
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. This particular compound features a benzene ring substituted with a methyl group, a nitro group, and a trichloropropenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene can be achieved through several methods:
Nitration of Aromatic Compounds: The nitro group can be introduced into the benzene ring through nitration, which involves the reaction of benzene derivatives with nitric acid in the presence of sulfuric acid.
Substitution Reactions: The trichloropropenyl group can be introduced through substitution reactions involving appropriate alkyl halides and nitrite ions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Reagents like alkyl halides and nitrite ions are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloropropenyl group may also contribute to the compound’s reactivity and interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrobenzene: Lacks the trichloropropenyl group.
4-Nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene: Lacks the methyl group.
2-Methyl-1-(2,3,3-trichloroprop-2-en-1-yl)benzene: Lacks the nitro group.
Uniqueness
2-Methyl-4-nitro-1-(2,3,3-trichloroprop-2-en-1-yl)benzene is unique due to the presence of all three substituents (methyl, nitro, and trichloropropenyl) on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62798-83-8 |
|---|---|
Molecular Formula |
C10H8Cl3NO2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-methyl-4-nitro-1-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6-4-8(14(15)16)3-2-7(6)5-9(11)10(12)13/h2-4H,5H2,1H3 |
InChI Key |
FNNIHUIYSIZTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


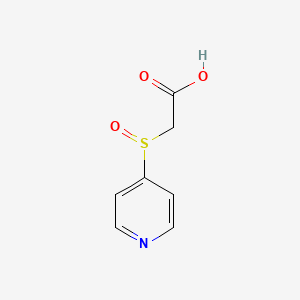
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
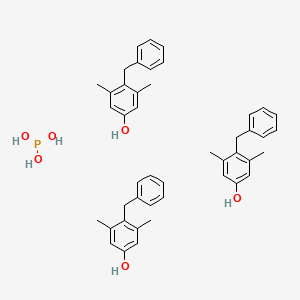

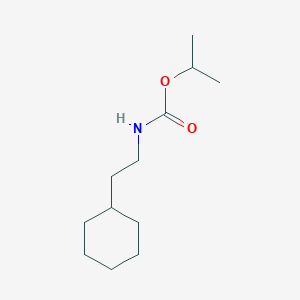

![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)

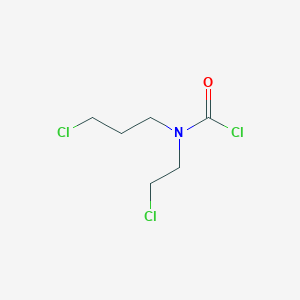


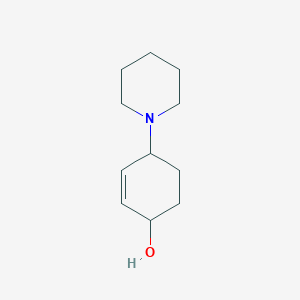
methyl}aniline](/img/structure/B14512358.png)

